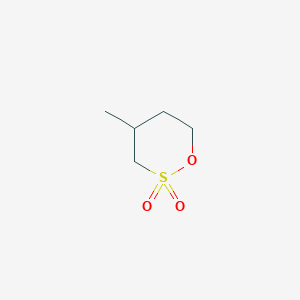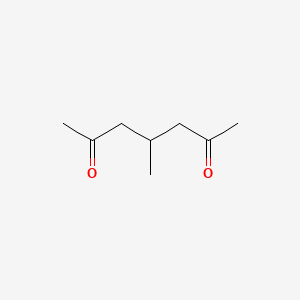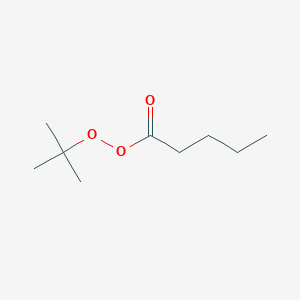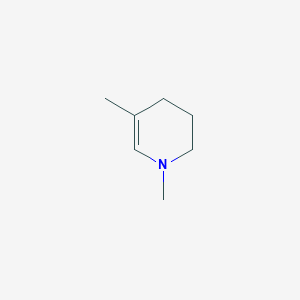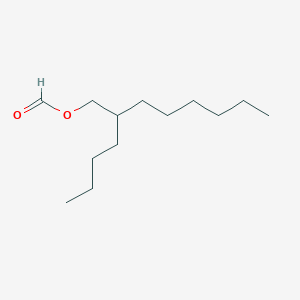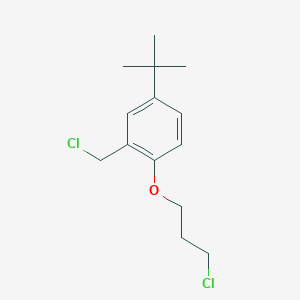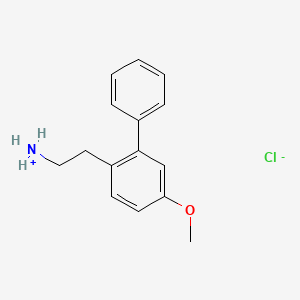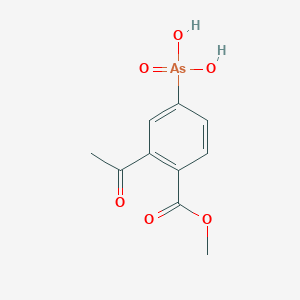
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid is an organoarsenic compound with the molecular formula C10H11AsO6. This compound contains an arsenic atom bonded to a phenyl ring, which is further substituted with acetyl and methoxycarbonyl groups. Organoarsenic compounds have been studied for their diverse applications in medicine, agriculture, and industry due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-4-methoxycarbonylphenyl)arsonic acid typically involves the reaction of 3-acetyl-4-methoxycarbonylphenylboronic acid with arsenic trioxide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Acetyl-4-methoxycarbonylphenylboronic acid+As2O3→(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Arsenic(V) derivatives.
Reduction: Arsenic(III) derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (3-Acetyl-4-methoxycarbonylphenyl)arsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to other organoarsenic compounds, which exert their effects by targeting specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsanilic acid: An organoarsenic compound with similar structural features but different functional groups.
Roxarsone: Another organoarsenic compound used in veterinary medicine.
Arsenic trioxide: A well-known arsenic compound with significant therapeutic applications.
Uniqueness
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of acetyl and methoxycarbonyl groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
5430-39-7 |
|---|---|
Formule moléculaire |
C10H11AsO6 |
Poids moléculaire |
302.11 g/mol |
Nom IUPAC |
(3-acetyl-4-methoxycarbonylphenyl)arsonic acid |
InChI |
InChI=1S/C10H11AsO6/c1-6(12)9-5-7(11(14,15)16)3-4-8(9)10(13)17-2/h3-5H,1-2H3,(H2,14,15,16) |
Clé InChI |
AZLWVRXXVZUZCW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)[As](=O)(O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)
